Enhanced Lipophilicity Compared to a Para-Fluorophenyl Derivative
The target compound exhibits a significantly higher computed LogP (3.8) compared to its para-fluorophenyl analog, 3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one, which has a LogP of 3.2 [1] [2]. This 0.6 unit increase in lipophilicity suggests a stronger tendency for passive membrane permeation and a potentially altered tissue distribution profile.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one (LogP = 3.2) |
| Quantified Difference | Δ LogP = +0.6 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm vs. comparably sourced computed data |
Why This Matters
Lipophilicity is a crucial parameter for selecting tool compounds in cell-based assays, as a higher LogP can enhance cellular uptake but may also increase off-target binding; this measurable difference makes 333773-14-1 a distinct candidate for permeability-limited target engagement studies.
- [1] PubChem. (2026). Compound Summary for CID 748245: 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one. National Center for Biotechnology Information. View Source
- [2] Molaid.com. (n.d.). 3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one: Computed Properties. Retrieved May 13, 2026. View Source
